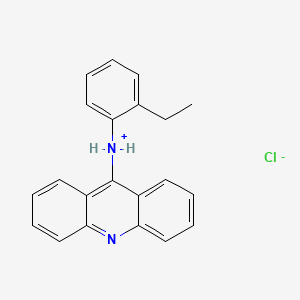

acridin-9-yl-(2-ethylphenyl)azanium;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-yl-(2-ethylphenyl)azanium;chloride typically involves the reaction of acridine derivatives with 2-ethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Acridin-9-yl-(2-ethylphenyl)azanium;chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of substituted acridine compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Acridine derivatives, including acridin-9-yl-(2-ethylphenyl)azanium;chloride, have demonstrated significant antimicrobial properties. Research indicates that acridine compounds can inhibit a range of bacterial strains, including Escherichia coli and Salmonella pullorum, at concentrations as low as 400 µg/mL . The mechanism of action is believed to involve the interaction with bacterial DNA or cell membranes, disrupting essential functions.

Anticancer Properties

Acridine derivatives are being explored as potential anticancer agents. For instance, studies have shown that certain acridine compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation . The ability to target DNA and interfere with replication processes makes these compounds promising candidates for further development in cancer therapy.

Antiviral Activity

Some acridine derivatives have been reported to possess antiviral properties. For example, specific derivatives have shown efficacy against herpes simplex virus type 2 (HSV-2), reducing viral titers significantly at low concentrations (MIC 50 of 5 µg/mL) . This highlights the potential for acridine-based compounds in developing antiviral medications.

Materials Science

Fluorescent Dyes

Acridine derivatives are utilized as fluorescent dyes in various applications, including biological imaging and sensor technology. Their ability to emit fluorescence upon excitation makes them suitable for labeling biomolecules and studying cellular processes . The incorporation of functional groups can enhance their photophysical properties, leading to more efficient sensors and imaging agents.

Corrosion Inhibitors

Due to their ability to form stable complexes with metals, acridine derivatives are also investigated as corrosion inhibitors in industrial applications. They can adsorb onto metal surfaces, providing a protective layer that reduces oxidation and corrosion rates . This application is particularly relevant in environments where metal degradation poses significant economic challenges.

Environmental Applications

Bioremediation Agents

The environmental safety profile of acridine derivatives suggests their potential use in bioremediation efforts. Their ability to interact with various pollutants can facilitate the degradation of harmful substances in contaminated environments. Research is ongoing to evaluate their effectiveness in removing heavy metals and organic pollutants from soil and water systems .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Antimicrobial Activity | This compound inhibited E. coli at 400 µg/mL | Antimicrobial agents |

| Anticancer Research | Showed IC50 values of 31.25 µg/mL against HeLa cells | Cancer therapeutics |

| Fluorescent Properties | Exhibited strong fluorescence suitable for biological imaging | Imaging agents |

Mechanism of Action

The mechanism of action of acridin-9-yl-(2-ethylphenyl)azanium;chloride involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved include DNA and related enzymes, which are crucial for cellular processes.

Comparison with Similar Compounds

Acridine: A parent compound with similar DNA intercalating properties.

9-Phenyl acridine: Known for its anticancer activity.

Acridine orange: Used as a fluorescent dye in biological research.

Uniqueness: Acridin-9-yl-(2-ethylphenyl)azanium;chloride is unique due to its specific structure, which allows for distinct interactions with DNA and other biological molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Acridin-9-yl-(2-ethylphenyl)azanium;chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C₁₅H₁₅ClN₂

Molecular Weight: 260.75 g/mol

The compound features an acridine core, which is known for its planar structure that facilitates intercalation with DNA, a property that underpins many of its biological activities .

1. Antitumor Activity

Acridine derivatives, including acridin-9-yl compounds, have been extensively studied for their anticancer properties. The mechanism of action primarily involves DNA intercalation, leading to inhibition of DNA replication and transcription.

- Case Study: A study evaluated the cytotoxic effects of various acridine derivatives on cancer cell lines such as A549 (lung adenocarcinoma) and HT-29 (colorectal adenocarcinoma). The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like etoposide and 5-fluorouracil, with IC₅₀ values indicating higher efficacy .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 | 59.12 |

| This compound | HT-29 | 17.32 |

2. Antimicrobial Activity

Quaternary ammonium compounds (QACs) are recognized for their antimicrobial properties, including activity against bacteria and fungi. Acridin derivatives can disrupt microbial membranes, leading to cell lysis.

- Research Findings: A study highlighted the effectiveness of acridine-based QACs against Staphylococcus aureus, demonstrating rapid bactericidal activity at low concentrations .

| Compound | Target Bacteria | MIC (ppm) |

|---|---|---|

| This compound | S. aureus | 0.4 - 1.8 |

3. Other Biological Activities

Beyond antitumor and antimicrobial effects, acridine compounds exhibit a range of biological activities:

- Antiviral Properties: Some studies suggest potential antiviral effects, although specific data on this compound is limited.

- Anti-inflammatory Effects: Research indicates that acridines can modulate inflammatory pathways, contributing to their therapeutic potential in various diseases .

The biological activity of acridin derivatives is largely attributed to their ability to intercalate into DNA and inhibit topoisomerases, leading to apoptosis in cancer cells. Additionally, their cationic nature allows them to interact effectively with negatively charged microbial membranes.

Properties

CAS No. |

75775-80-3 |

|---|---|

Molecular Formula |

C21H19ClN2 |

Molecular Weight |

334.8 g/mol |

IUPAC Name |

acridin-9-yl-(2-ethylphenyl)azanium;chloride |

InChI |

InChI=1S/C21H18N2.ClH/c1-2-15-9-3-6-12-18(15)23-21-16-10-4-7-13-19(16)22-20-14-8-5-11-17(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |

InChI Key |

YLPRVHDTMUOHBB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.